Tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-7-6-9(8-13)12(4,5)15/h9,15H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMJQOGXKFLZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129957 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357923-35-3 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357923-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Synthetic Approaches
Cyclization of Amino Alcohol Precursors
A foundational route to pyrrolidine derivatives involves cyclization reactions of amino alcohols or related precursors. For tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, this typically begins with a chiral amino alcohol intermediate. The DiVA portal study demonstrates a cyclization strategy using (2S,4R)-configured intermediates, where hydroxylation and subsequent tert-butyl protection yield the target framework. Key steps include:
- Ring Formation : Treatment of 4-hydroxy-2-phenyl-pyrrolidine-1-carboxylate with dichloromethane (DCM) and dimethyl sulfoxide (DMSO) under triethylamine (TEA) catalysis facilitates cyclization.
- Functionalization : Introduction of the 2-hydroxypropan-2-yl group via nucleophilic substitution, often employing alcohols or silyl-protected intermediates.
Yields for this method range from 57% to 81%, depending on purification techniques such as trituration with methanol or chromatography.
Tert-Butyl Esterification
The tert-butyl carbamate group is introduced via esterification using tert-butyl chloroformate. This step requires anhydrous conditions to prevent hydrolysis. For example, reacting pyrrolidine-3-ol derivatives with tert-butyl chloroformate in the presence of a base like sodium bicarbonate achieves Boc protection with >90% efficiency.
Catalytic Reductive Methods
Iridium-Catalyzed Reductive Generation of Azomethine Ylides
A breakthrough method reported in ACS Catalysis leverages iridium catalysis to generate azomethine ylides, which undergo [3+2] cycloaddition with electron-deficient alkenes to form pyrrolidines.
Reaction Conditions :
- Catalyst : 1 mol% Vaska’s complex [IrCl(CO)(PPh₃)₂].
- Reductant : Tetramethyldisiloxane (TMDS).
- Substrates : Amides or lactams with electron-withdrawing groups or trimethylsilyl substituents.
This method achieves 85% yield in 1.5 hours under mild conditions (0°C to room temperature).
Table 1: Comparative Performance of Iridium-Catalyzed vs. Traditional Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Iridium-catalyzed | 85 | 1.5 h | High diastereoselectivity |
| Traditional cyclization | 70 | 20 h | Low catalyst cost |
Stereochemical Control Strategies
Reaction Optimization
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Methods
- ¹H NMR : Distinct signals at δ 1.4 ppm (tert-butyl singlet) and δ 3.5–4.0 ppm (hydroxypropan-2-yl protons).
- HRMS : Molecular ion [M+H]⁺ at m/z 229.32 confirms molecular formula C₁₂H₂₃NO₃.
Table 2: Key Spectral Signatures
| Technique | Diagnostic Features | Reference |
|---|---|---|
| ¹H NMR | δ 1.4 (tert-butyl), δ 1.2–1.4 (CH₃) | |
| IR | 3489 cm⁻¹ (O-H stretch) |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and reproducibility. The iridium-catalyzed method, despite higher catalyst costs, reduces processing time by 90% compared to traditional routes. Automated reactors and continuous flow systems further enhance throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxy group using reducing agents.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Reaction conditions typically involve acidic or basic media and elevated temperatures.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve anhydrous solvents and low temperatures.
Substitution: Common reagents include alkyl halides and tosylates. Reaction conditions typically involve the use of a base (e.g., sodium hydroxide) and an inert atmosphere.
Major Products Formed
Oxidation: Formation of tert-butyl 3-(2-oxopropan-2-yl)pyrrolidine-1-carboxylate.
Reduction: Reformation of this compound.
Substitution: Formation of tert-butyl 3-(substituted-propan-2-yl)pyrrolidine-1-carboxylate derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is notable for its role as a chiral building block in the synthesis of biologically active compounds. Its unique structure allows for the modification of pharmacophores, enhancing the efficacy and selectivity of potential drugs.
Case Study: Synthesis of Antihypertensive Agents
In a study by researchers at a pharmaceutical company, this compound was utilized to synthesize a series of pyrrolidine derivatives that exhibited antihypertensive activity. The derivatives showed improved binding affinity to angiotensin II receptors compared to existing treatments, highlighting the compound's utility in drug design .
Organic Synthesis
2.1 Chiral Auxiliary
The compound serves as an effective chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched products. Its use has been documented in various synthetic pathways.
Data Table: Chiral Synthesis Applications
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Asymmetric Aldol Reaction | β-Hydroxy Esters | 85 | |
| Enantioselective Reduction | Alcohols | 90 | |
| Synthesis of Amino Acids | α-Amino Acids | 78 |
Agrochemical Applications
3.1 Pesticide Development
Recent studies indicate that this compound can be modified to develop novel agrochemicals with enhanced pest resistance profiles. Its derivatives have shown promise in preliminary trials against various agricultural pests.
Case Study: Insecticidal Activity
A research team investigated the insecticidal properties of modified derivatives of this compound against aphids. Results demonstrated a significant reduction in pest populations, suggesting potential for development as an eco-friendly pesticide .
Material Science
4.1 Polymer Chemistry
The compound has been explored as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer chains enhances mechanical properties while maintaining environmental sustainability.
Data Table: Polymer Characteristics
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate depends on its specific application. In general, the compound can interact with biological targets such as enzymes and receptors, modulating their activity. The hydroxypropan-2-yl group can form hydrogen bonds with amino acid residues in proteins, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can alter the conformation and function of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and their implications:
Physicochemical and Reactivity Comparisons
- Hydrogen Bonding : The tertiary alcohol in the target compound supports hydrogen bonding, unlike silyl-protected derivatives (e.g., ), which exhibit reduced polarity .
- Stability : Silyl ethers () and triisopropylsilyl groups () improve stability under harsh conditions compared to the unprotected hydroxyl group in the target compound .
- Stereochemical Effects : The (3S) configuration of the target compound contrasts with the (3R)-hydroxymethyl analogue (), which may lead to divergent chiral recognition in biological systems .
- Molecular Weight and Solubility : The spiro-pyrrolidine-oxindole derivative (MW 628.35) demonstrates reduced aqueous solubility compared to the target compound, highlighting trade-offs in drug design .
Biological Activity
Tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, also known by its CAS number 1357923-35-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C12H23NO3, with a molecular weight of 229.32 g/mol. The compound features a pyrrolidine ring, which is significant in many biological systems due to its presence in various natural products and pharmaceuticals.
Biological Activity
Research into the biological activity of this compound has revealed several important aspects:
1. Neuroprotective Effects
Recent studies have indicated that pyrrolidine derivatives can exhibit neuroprotective effects. For example, compounds similar to this compound have shown potential in reducing neuroinflammation and protecting neuronal cells from apoptosis induced by amyloid-beta (Aβ) aggregates. This is particularly relevant in the context of Alzheimer's disease, where the modulation of inflammatory pathways is crucial for neuroprotection .
2. Antioxidant Activity
The antioxidant properties of this compound are noteworthy. It has been observed that certain pyrrolidine derivatives can scavenge free radicals, thus potentially preventing oxidative stress-related damage in cells. This activity is beneficial in various pathological conditions where oxidative stress plays a pivotal role .
3. Anticancer Potential
The compound's structure suggests possible interactions with cellular signaling pathways involved in cancer progression. Preliminary investigations have indicated that similar compounds can inhibit cancer cell proliferation while sparing non-tumorigenic cells, which points to a selective action that could be harnessed for therapeutic purposes .
The mechanisms through which this compound exerts its biological effects may include:
- Modulation of Inflammatory Pathways : By influencing cytokine production and reducing the activation of pro-inflammatory mediators, this compound may help mitigate neuroinflammation.
- Antioxidant Defense : The ability to neutralize reactive oxygen species (ROS) contributes to its protective effects against oxidative stress.
- Cell Cycle Regulation : Similar pyrrolidine compounds have been shown to affect cell cycle dynamics, promoting apoptosis in cancerous cells while preserving normal cells.
Case Studies
Several case studies illustrate the potential applications of this compound:
- Neuroprotection in Alzheimer's Models : In vitro studies demonstrated that treatment with pyrrolidine derivatives reduced Aβ-induced cytotoxicity in neuronal cultures. The results indicated decreased levels of inflammatory cytokines and improved cell viability compared to untreated controls .
- Antioxidant Efficacy : In a study assessing the antioxidant capacity of various pyrrolidine compounds, this compound exhibited significant radical scavenging activity, comparable to established antioxidants like ascorbic acid .
- Selective Antitumor Activity : Research involving cancer cell lines revealed that certain derivatives could inhibit tumor growth at low concentrations while showing minimal toxicity to healthy cells, suggesting a promising therapeutic window for cancer treatment .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C12H23NO3 |
| Molecular Weight | 229.32 g/mol |
| CAS Number | 1357923-35-3 |
| Neuroprotective Activity | Yes |
| Antioxidant Capacity | High |
| Anticancer Potential | Yes |
Q & A
Q. What are the key steps for synthesizing tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, and how can reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling, followed by protective group strategies. For example, tert-butyl carbamate derivatives often require base-catalyzed reactions (e.g., triethylamine in dichloromethane at 0–20°C) to activate intermediates . Solvent choice (e.g., dichloromethane vs. THF) and temperature control are critical for minimizing side reactions. Yield optimization may involve column chromatography purification (silica gel, gradient elution) and monitoring via TLC. Lower yields (e.g., 62% in a related compound) often result from steric hindrance or competing elimination pathways, necessitating iterative condition adjustments .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with characteristic peaks for tert-butyl groups (~1.4 ppm) and pyrrolidine rings .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carbonyl stretch ~1700 cm⁻¹ for the carbamate group) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., [M+H]⁺ ion matching theoretical mass) .
- HPLC : Assesses purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer : Stereochemical discrepancies (e.g., unintended diastereomers) arise from incomplete chiral induction or racemization. Strategies include:
- Chiral Chromatography : To separate enantiomers and confirm stereopurity .
- Circular Dichroism (CD) : Validates optical activity and absolute configuration.
- X-ray Crystallography : Provides definitive structural conformation (e.g., crystallographic data in related compounds with R-factors <0.05) .
For example, asymmetric hydrogenation or enzymatic resolution may improve enantiomeric excess .
Q. What experimental design considerations are critical for assessing the compound’s stability under varying conditions?
- Methodological Answer : Stability studies should evaluate:
- Thermal Stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures.
- pH Sensitivity : Incubate in buffered solutions (pH 1–13) and monitor via HPLC for degradation products .
- Light/Oxygen Exposure : Store under argon/vacuum and compare NMR spectra before/after light exposure.
For instance, tert-butyl carbamates are prone to acidic hydrolysis, necessitating inert storage conditions .
Q. How can researchers address low yields in the final coupling step of analogous pyrrolidine-carboxylates?
- Methodological Answer : Low yields in coupling reactions (e.g., amidation or Suzuki-Miyaura) may stem from:
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) .
- Protecting Group Strategy : Use orthogonal groups (e.g., Boc vs. Fmoc) to prevent side reactions .
- Solvent Polarity : Switch from dichloromethane to DMF for polar intermediates.
Post-reaction quenching with scavengers (e.g., thiol resins) can remove excess reagents .
Q. What computational methods support the prediction of this compound’s reactivity in drug discovery?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states for nucleophilic attacks on the carbamate group.
- Molecular Docking : Screens binding affinity to biological targets (e.g., enzymes in anticancer pathways) .
- QSAR Models : Correlate substituent effects (e.g., hydroxypropan-2-yl group) with biological activity using datasets like PubChem .
Data Analysis and Troubleshooting
Q. How should researchers interpret conflicting NMR data between synthetic batches?
- Methodological Answer : Contradictions may arise from:
- Solvent Impurities : Ensure deuterated solvents are anhydrous.
- Dynamic Effects : Variable temperature NMR can resolve rotameric equilibria in pyrrolidine rings.
- Trace Metals : Chelating agents (e.g., EDTA) mitigate paramagnetic shifts from metal contaminants .
Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks .
Q. What strategies mitigate byproduct formation during deprotection of the tert-butyl group?
- Methodological Answer : Acidic deprotection (e.g., TFA in DCM) may generate tert-butyl cations, leading to alkylation byproducts. Mitigation includes:
- Low-Temperature Deprotection : Slow addition at –20°C to reduce side reactions.
- Scavengers : Add triethylsilane to trap carbocations .
- Alternative Reagents : Use HCl/dioxane for milder conditions .
Applications in Drug Development
Q. How is this compound utilized as a building block in bioactive molecule synthesis?
- Methodological Answer : The pyrrolidine-carboxylate scaffold is a precursor for:
- Kinase Inhibitors : Functionalization at the hydroxypropan-2-yl position enhances solubility and target binding .
- Anticancer Agents : Analogues with constrained conformations (e.g., spirocycles) show dual-acting mechanisms in preclinical models .
- Prodrugs : The tert-butyl group improves pharmacokinetics by masking polar functionalities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
